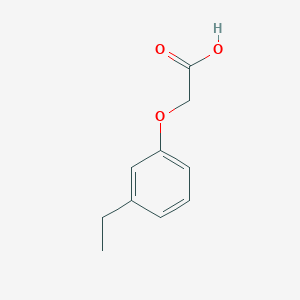

2-(3-Ethylphenoxy)acetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-2-8-4-3-5-9(6-8)13-7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPXZHPLISDBGJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368666 | |

| Record name | 2-(3-ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1878-51-9 | |

| Record name | 2-(3-Ethylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1878-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-ethylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 2 3 Ethylphenoxy Acetic Acid

Established Synthetic Pathways for Aryloxyacetic Acid Scaffold Construction

The creation of the aryloxyacetic acid framework, the structural backbone of 2-(3-Ethylphenoxy)acetic acid, predominantly relies on two classical and robust reactions: the Williamson ether synthesis and direct phenol (B47542) alkylation.

Williamson Ether Synthesis Approaches

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers, including the ether linkage in aryloxyacetic acids. wikipedia.orgmasterorganicchemistry.comyoutube.comkhanacademy.orgfrancis-press.com This SN2 reaction involves the nucleophilic substitution of a halide by an alkoxide ion. wikipedia.org In the context of aryloxyacetic acid synthesis, this translates to the reaction of a phenoxide ion with an α-haloacetic acid or its ester. wikipedia.orgfrancis-press.com

The general mechanism involves the deprotonation of a phenol with a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the haloacetate, displacing the halide and forming the desired ether linkage. wikipedia.orgkhanacademy.org The choice of base is crucial; strong bases like sodium hydride (NaH) are commonly used to ensure complete deprotonation of the alcohol, generating an alkoxide that can then participate in the SN2 reaction. youtube.comkhanacademy.org Sodium hydroxide (B78521) is also a frequently employed base. google.com

The efficiency of the Williamson ether synthesis is influenced by several factors. The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to undergoing elimination reactions as a side reaction. wikipedia.orgmasterorganicchemistry.com The nature of the leaving group on the acetic acid derivative also plays a role, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. francis-press.com Solvents for this reaction are typically polar aprotics like dimethylformamide (DMF) or ethers like tetrahydrofuran (B95107) (THF). masterorganicchemistry.comgoogle.com

A key advantage of the Williamson ether synthesis is its versatility, allowing for the preparation of a wide array of aryloxyacetic acids by varying the substituted phenol and the haloacetic acid derivative. francis-press.com

Phenol Alkylation Methodologies

Direct alkylation of phenols provides an alternative route to the aryloxyacetic acid scaffold. This approach involves the reaction of a phenol with an alkylating agent, in this case, a derivative of acetic acid, often in the presence of a catalyst. slchemtech.comjk-sci.com

One of the most well-known methods for phenol alkylation is the Friedel-Crafts alkylation, which typically employs a Lewis acid catalyst like aluminum chloride (AlCl₃). jk-sci.com However, for the synthesis of aryloxyacetic acids, base-catalyzed alkylation is more common. In this method, a base is used to deprotonate the phenol, increasing its nucleophilicity, which then attacks the alkylating agent. slchemtech.com

The reaction of a substituted phenol with monochloroacetic acid in the presence of a strong base, such as sodium hydroxide, in a polar solvent like water, is a common industrial method for producing aryloxyacetic acids. google.com The temperature of the reaction can be a critical parameter, with higher temperatures often leading to faster reaction times and increased yields. google.com

Targeted Synthesis of this compound

The specific synthesis of this compound follows the general principles outlined above, requiring the careful selection of precursors and optimization of reaction conditions.

Precursor Identification and Preparation

The primary precursors for the synthesis of this compound are 3-ethylphenol (B1664133) and a suitable two-carbon electrophile derived from acetic acid.

3-Ethylphenol: This substituted phenol provides the ethylphenoxy moiety of the target molecule. It is a commercially available starting material.

Acetic Acid Derivative: The most common electrophilic partners are haloacetic acids, such as chloroacetic acid or bromoacetic acid, or their corresponding esters (e.g., ethyl chloroacetate (B1199739), ethyl bromoacetate). google.comorgsyn.org These reagents provide the acetic acid portion of the final product. The synthesis of bromoacetic acid itself can be achieved by the bromination of acetic acid. orgsyn.org

The general synthetic scheme involves the reaction of 3-ethylphenol with a haloacetic acid or its ester in the presence of a base.

Reaction Conditions and Yield Optimization

Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters to consider include the choice of base, solvent, temperature, and the presence of any catalysts.

For instance, the reaction of a phenol with methyl chloroacetate can be carried out in the presence of potassium carbonate (K₂CO₃) and potassium iodide (KI) in a solvent like dimethylformamide (DMF). niscpr.res.in The use of a phase transfer catalyst, such as polyethylene (B3416737) glycol (PEG), can also enhance the reaction rate and yield, particularly in solid-liquid diphase reactions. niscpr.res.in Microwave irradiation has been shown to significantly accelerate the synthesis of aryloxyacetic acids, leading to shorter reaction times and often higher yields compared to conventional heating methods. niscpr.res.in

The reaction to form the aryloxide ion is typically conducted at temperatures ranging from -15°C to 30°C. google.com The subsequent reaction with the haloacetate can be performed at temperatures between 0°C and 50°C. google.com After the initial ether formation, if an ester of the haloacetic acid was used, a hydrolysis step is required to convert the ester to the final carboxylic acid. This is typically achieved by treatment with a base like sodium hydroxide, followed by acidification. google.comniscpr.res.in

| Parameter | Condition | Effect on Yield/Reaction |

| Base | Sodium Hydroxide, Potassium Carbonate | Promotes formation of the nucleophilic phenoxide |

| Solvent | DMF, Water | Provides a suitable medium for the reaction |

| Catalyst | Potassium Iodide, Phase Transfer Catalyst (e.g., PEG-600) | Can increase reaction rate and yield |

| Temperature | 0°C - 150°C | Influences reaction rate; higher temperatures can shorten reaction time |

| Energy Source | Conventional Heating, Microwave Irradiation | Microwave can significantly reduce reaction time |

Advanced Synthetic Techniques and Catalysis in this compound Production

While the Williamson ether synthesis and direct phenol alkylation remain the workhorses for producing aryloxyacetic acids, advancements in synthetic methodology and catalysis offer potential for more efficient and environmentally friendly processes.

Phase transfer catalysis (PTC) has been effectively employed in the synthesis of aryloxyacetic acid esters, offering a simple and efficient procedure where the catalyst can often be recovered and reused. unishivaji.ac.in This method facilitates the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent.

The use of microwave irradiation represents a significant advancement, dramatically reducing reaction times from hours to minutes and often improving yields. niscpr.res.in This technique provides rapid and uniform heating, which can accelerate the rate of chemical reactions.

Furthermore, research into novel catalytic systems continues to evolve. For example, metal-free synthesis of aryloxyacetamides from arylboronic acids has been developed, offering a greener alternative to traditional methods that may use metal catalysts. nih.gov While not a direct synthesis of the acid, this highlights the ongoing efforts to develop more sustainable synthetic routes for related structures. The development of advanced catalytic systems, such as those using iridium for acetic acid production, showcases the drive towards higher efficiency and purity in chemical manufacturing. researchgate.netbcrec.id

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. derpharmachemica.comsciforum.net This method utilizes microwave radiation to heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. derpharmachemica.comsciforum.net The application of microwaves can be particularly advantageous in the synthesis of phenoxyacetic acid derivatives by promoting efficient and rapid reactions. nih.govacgpubs.org For instance, the synthesis of various heterocyclic compounds has been successfully achieved with high yields in short reaction times using microwave irradiation. nih.govacgpubs.orgnih.gov

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis

| Feature | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days sciforum.net | Minutes derpharmachemica.comnih.govacgpubs.org |

| Energy Consumption | High | Low |

| Product Yield | Often lower sciforum.net | Often higher derpharmachemica.comnih.govacgpubs.org |

| Solvent Usage | Often requires large volumes | Can be performed with less or no solvent sciforum.net |

Phase-Transfer Catalysis in Phenoxyacetic Acid Formation

Phase-transfer catalysis (PTC) is a valuable synthetic tool that facilitates reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. slideshare.netyoutube.comyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant from one phase to another, enabling the reaction to proceed. slideshare.netyoutube.comyoutube.com This technique is particularly useful for the synthesis of phenoxyacetic acids, where the phenoxide ion is typically in the aqueous phase and the haloacetate is in the organic phase. The catalyst forms an ion pair with the phenoxide, making it soluble in the organic phase where it can react with the haloacetate. slideshare.netyoutube.com

Derivatization Chemistry of this compound

The carboxylic acid and the aromatic ring of this compound provide multiple sites for chemical modification, allowing for the synthesis of a wide range of derivatives.

Esterification and Amidation Reactions

The carboxylic acid group of this compound can be readily converted into esters and amides.

Esterification: The reaction of this compound with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid, yields the corresponding ester. chemguide.co.uklibretexts.org This reaction is typically reversible, and the ester can be distilled off as it forms to drive the reaction to completion. chemguide.co.uklibretexts.org

Amidation: Amides can be synthesized by reacting the carboxylic acid with an amine. organic-chemistry.orglibretexts.org This can be achieved by first converting the carboxylic acid to an ammonium salt, which then dehydrates upon heating to form the amide. libretexts.org Alternatively, activating agents can be used to facilitate the direct reaction between the carboxylic acid and the amine. organic-chemistry.org

Transformations Involving the Phenoxy Moiety

The ether linkage in the phenoxy moiety can potentially be cleaved under harsh reaction conditions, although this is generally not a primary route for derivatization. More commonly, transformations focus on the aromatic ring or the acetic acid side chain.

Functionalization of the Aromatic Ring

The aromatic ring of this compound can undergo various electrophilic substitution reactions. The directing effects of the ethyl and the oxyacetic acid groups will influence the position of substitution. For instance, aromatic halogenation can be directed to specific positions on the ring. organic-chemistry.org Additionally, Friedel-Crafts type reactions can be employed to introduce alkyl or acyl groups onto the aromatic ring. beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that are environmentally benign. consensus.appresearchgate.net In the context of this compound synthesis, several green approaches can be adopted. The use of microwave-assisted synthesis, as discussed earlier, aligns with green chemistry principles by reducing reaction times and energy consumption. sciforum.net Phase-transfer catalysis can also be considered a green technique as it can reduce the need for harsh solvents and improve reaction efficiency. researchgate.net Furthermore, the development of synthetic routes that utilize non-toxic solvents and reagents, and minimize waste generation, are key aspects of a sustainable synthesis. consensus.appchemrxiv.org

Advanced Spectroscopic and Analytical Characterization for Research Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a complete structural map can be assembled.

The ¹H NMR spectrum of 2-(3-Ethylphenoxy)acetic acid is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons will appear in the downfield region (typically δ 6.7-7.3 ppm), with their splitting patterns revealing their substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the acetic acid moiety (-O-CH₂-COOH) are anticipated to produce a singlet at approximately δ 4.6 ppm. The ethyl group will be characterized by a quartet for the methylene protons (-CH₂-CH₃) around δ 2.6 ppm and a triplet for the methyl protons (-CH₂-CH₃) around δ 1.2 ppm. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a variable, downfield chemical shift (often >10 ppm), which can be confirmed by D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~10-12 | broad singlet | 1H | -COOH |

| ~7.20 | triplet | 1H | Ar-H |

| ~6.85 | doublet | 1H | Ar-H |

| ~6.80 | singlet | 1H | Ar-H |

| ~6.75 | doublet | 1H | Ar-H |

| ~4.65 | singlet | 2H | -O-CH₂- |

| ~2.62 | quartet | 2H | -CH₂-CH₃ |

| ~1.23 | triplet | 3H | -CH₂-CH₃ |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-175 ppm. The aromatic carbons will resonate in the δ 110-160 ppm region, with the oxygen-substituted carbon appearing most downfield. The methylene carbon of the acetic acid group (-O-CH₂-) is expected around δ 65 ppm. The carbons of the ethyl group will appear in the upfield region, with the -CH₂- carbon at approximately δ 29 ppm and the -CH₃ carbon around δ 15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~173 | C | -COOH |

| ~158 | C | Ar-C-O |

| ~145 | C | Ar-C-CH₂CH₃ |

| ~130 | CH | Ar-CH |

| ~122 | CH | Ar-CH |

| ~115 | CH | Ar-CH |

| ~113 | CH | Ar-CH |

| ~65 | CH₂ | -O-CH₂- |

| ~29 | CH₂ | -CH₂-CH₃ |

| ~15 | CH₃ | -CH₂-CH₃ |

To confirm the assignments from 1D NMR and to establish connectivity between different parts of the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between scalar-coupled protons. Key correlations would be observed between the aromatic protons, and crucially, between the methylene and methyl protons of the ethyl group, confirming its presence.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2 (e.g., the proton singlet at ~4.65 ppm to the carbon signal at ~65 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons. Important HMBC correlations would include the one between the methylene protons of the ether linkage (-O-CH₂-) and the aromatic carbon to which the oxygen is attached (Ar-C-O at ~158 ppm), as well as correlations from the aromatic protons to various aromatic carbons, confirming the substitution pattern.

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

The FT-IR spectrum of this compound is expected to be dominated by the characteristic absorptions of the carboxylic acid and the substituted benzene ring. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. The C=O stretching vibration of the carbonyl group will give a strong, sharp absorption band in the region of 1700-1760 cm⁻¹. The C-O stretching vibrations of the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching is anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl and methylene groups will be observed just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ range.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2960-2980 | Medium | C-H stretch (Aliphatic) |

| 1700-1760 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| 1580-1600 | Medium | C=C stretch (Aromatic) |

| 1450-1500 | Medium | C=C stretch (Aromatic) |

| 1200-1300 | Strong | C-O stretch (Ether & Acid) |

| ~800-900 | Medium-Strong | C-H bend (Aromatic out-of-plane) |

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Mode |

|---|---|---|

| 2900-3000 | Strong | C-H stretch (Aliphatic) |

| 3000-3100 | Medium | C-H stretch (Aromatic) |

| 1600-1620 | Strong | C=C stretch (Aromatic) |

| ~1000 | Strong | Aromatic Ring Breathing |

| 1440-1460 | Medium | CH₂ bend |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of organic compounds. For this compound, with a molecular formula of C₁₀H₁₂O₃, the nominal molecular weight is 180 g/mol . sigmaaldrich.commolbase.com

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact molecular formula, a critical step in identifying a compound and distinguishing it from isomers.

For this compound, the theoretical exact mass can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁶O).

Table 1: Theoretical Isotopic Mass Data for HRMS

| Element | Isotope | Atomic Mass (Da) |

|---|---|---|

| Carbon | ¹²C | 12.0000 |

| Hydrogen | ¹H | 1.0078 |

| Oxygen | ¹⁶O | 15.9949 |

Data sourced from established atomic mass values.

Based on its molecular formula (C₁₀H₁₂O₃), the calculated monoisotopic mass of this compound is 180.0786 g/mol . An HRMS analysis would aim to experimentally measure a mass-to-charge ratio (m/z) that matches this theoretical value, thereby confirming the elemental composition. For instance, an isomer like Coniferyl alcohol also has the formula C₁₀H₁₂O₃ and the same nominal mass, but HRMS can differentiate between compounds with very close masses, ensuring unambiguous identification. wikipedia.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis

Gas Chromatography-Mass Spectrometry combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is a cornerstone technique for assessing the purity of volatile and semi-volatile compounds and analyzing complex mixtures.

For a polar compound like this compound, direct GC-MS analysis can be challenging due to potential issues like poor peak shape (tailing) and carryover in the injection port and column. chromforum.org To overcome these challenges, derivatization is often employed. The acidic proton of the carboxylic acid group can be replaced with a less polar group, such as a trimethylsilyl (B98337) (TMS) group, through a process called silylation. This increases the compound's volatility and thermal stability, leading to improved chromatographic performance.

A typical GC-MS method for the analysis of derivatized this compound would involve:

GC Column: A non-polar or medium-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase).

Oven Temperature Program: A gradient temperature program, for instance, starting at a lower temperature and ramping up to a higher temperature to ensure the elution of the derivatized analyte and any impurities. nih.gov

Ionization: Electron Ionization (EI) at a standard energy of 70 eV is typically used, which induces reproducible fragmentation of the molecule.

The resulting mass spectrum provides a fragmentation pattern, which acts as a chemical "fingerprint." For phenoxyacetic acids, fragmentation often involves cleavage of the ether bond and the bonds adjacent to the carbonyl group. libretexts.orglibretexts.org Key fragmentation pathways for this compound would likely include the loss of the carboxymethyl group (-CH₂COOH, 59 Da) and cleavage of the ether bond, leading to fragments corresponding to the ethylphenoxyl radical and the acetic acid moiety. libretexts.orgdocbrown.info

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. The phenoxyacetic acid structure contains a benzene ring, which is a strong chromophore.

The UV spectrum of phenoxyacetic acid derivatives is characterized by absorption bands in the 200-400 nm region, which are attributed to π → π* electronic transitions within the aromatic ring. nih.gov For this compound, the primary absorption is expected to be similar to that of the parent phenoxyacetic acid, with slight shifts influenced by the ethyl substituent on the benzene ring.

Table 2: Expected UV-Vis Absorption Data for this compound

| Transition Type | Approximate Wavelength (λmax) | Chromophore |

|---|---|---|

| π → π* | ~220 nm | Benzene Ring |

| π → π* (B-band) | ~270-280 nm | Benzene Ring |

Based on data for related phenoxyacetic acids. nih.govresearchgate.net

The intensity of the absorption is directly proportional to the concentration of the compound in a solution, as described by the Beer-Lambert Law. This relationship allows for the quantitative determination of this compound in a sample, provided a calibration curve is established using standards of known concentration. The choice of solvent is important, as it can influence the position and intensity of absorption bands. nih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentage of each element present in a compound. The results are used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the molecule. This experimental data is then compared to the theoretical composition derived from the proposed molecular formula to validate its accuracy.

The molecular formula for this compound is C₁₀H₁₂O₃, with a molar mass of approximately 180.20 g/mol . webqc.org The theoretical elemental composition can be calculated as follows:

Table 3: Theoretical Elemental Composition of this compound

| Element | Atomic Mass ( g/mol ) | Atoms in Formula | Total Mass ( g/mol ) | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 10 | 120.11 | 66.66 |

| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.71 |

| Oxygen (O) | 15.999 | 3 | 47.997 | 26.63 |

Calculations based on standard atomic weights. chemaxon.com

An experimental elemental analysis of a pure sample of this compound should yield percentage values that are in close agreement with these theoretical values, typically within a ±0.4% tolerance, thereby confirming the empirical formula of C₁₀H₁₂O₃.

Chromatographic Methodologies for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation, isolation, and purity assessment of chemical compounds.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It is particularly well-suited for determining the purity of a sample and quantifying impurities.

A common approach for analyzing phenoxyacetic acids is reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-bonded silica) and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.gov

Table 4: Typical RP-HPLC Parameters for the Analysis of this compound

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides a non-polar stationary phase for effective separation of moderately polar compounds. jchr.org |

| Mobile Phase | Acetonitrile / Water with an acid modifier (e.g., phosphoric or formic acid) | The organic/aqueous mixture allows for the elution of the analyte. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape and retention. sielc.combiocompare.com |

| Elution | Isocratic or Gradient | Gradient elution, where the mobile phase composition is changed over time, is often used to efficiently separate compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. jchr.org |

| Detection | UV at ~270 nm or 220 nm | The aromatic ring of the molecule allows for sensitive detection at these wavelengths. phcogres.com |

Using this method, a pure sample of this compound would appear as a single, sharp, and symmetrical peak in the chromatogram. The presence of other peaks would indicate impurities, and their area percentage can be used to quantify the purity of the main compound. The method's sensitivity allows for the detection of impurities at very low levels. nih.gov

Gas Chromatography (GC)

Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. For a compound like this compound, which possesses a polar carboxylic acid group, direct analysis by GC can be challenging due to its relatively low volatility and potential for peak tailing on common non-polar GC columns. To overcome these challenges and enable robust and sensitive analysis, derivatization is a mandatory prerequisite. This process chemically modifies the carboxylic acid functional group, converting it into a less polar and more volatile ester or silyl (B83357) derivative, which is more amenable to GC analysis.

The scientific literature extensively documents the GC analysis of structurally related phenoxyacetic acid herbicides, providing a strong basis for establishing analytical methods for this compound. Common derivatization strategies include esterification to form methyl esters or other alkyl esters, and silylation to produce trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) esters. Another effective method involves the formation of pentafluorobenzyl (PFB) esters, which is particularly advantageous for highly sensitive analysis using an electron capture detector (ECD).

Detailed Research Findings for Analogous Compounds

Studies on various phenoxyacetic acid herbicides have established reliable GC methods. For instance, the analysis of their methyl esters is commonly performed on mid-polarity capillary columns. The choice of detector depends on the required sensitivity and selectivity, with mass spectrometry (MS) providing definitive identification and electron capture detectors (ECD) offering high sensitivity for halogenated derivatives.

The derivatization process is critical. Methylation can be achieved using reagents such as diazomethane (B1218177) or boron trifluoride in methanol. Silylation, another common technique, employs reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form TMS derivatives, which are highly volatile and thermally stable. tandfonline.com The formation of pentafluorobenzyl (PFB) derivatives using PFB-Br is also a well-established method that significantly enhances detectability by ECD. nih.gov

The following interactive data table presents typical GC conditions and retention times for the methyl esters of several common phenoxyacetic acid herbicides. This data is illustrative and serves as a guide for developing a specific method for this compound methyl ester, for which specific retention data is not publicly documented. The retention time of this compound methyl ester would be influenced by its specific interactions with the stationary phase, which are dependent on its polarity and boiling point relative to the other compounds in the table.

Interactive Data Table: Illustrative GC Parameters for Phenoxyacetic Acid Methyl Esters

| Compound (as Methyl Ester) | Typical GC Column | Oven Temperature Program | Carrier Gas | Detector | Retention Time (min) - Illustrative |

| MCPA methyl ester | DB-5 (5% phenyl-methylpolysiloxane) | 100°C (1 min), then 10°C/min to 250°C | Helium | MS | 12.5 |

| Mecoprop (B166265) methyl ester | DB-17 (50% phenyl-methylpolysiloxane) | 120°C (2 min), then 8°C/min to 260°C | Helium | MS | 14.2 |

| 2,4-D methyl ester | DB-5ms (5% phenyl-methylpolysiloxane) | 100°C (1 min), then 15°C/min to 280°C | Helium | MS | 13.8 |

| 2,4,5-T methyl ester | HP-5MS (5% phenyl-methylpolysiloxane) | 150°C, then 5°C/min to 250°C | Helium | ECD | 16.1 |

Disclaimer: The retention times provided are for illustrative purposes only and can vary significantly based on the specific instrument, column dimensions, and precise analytical conditions.

Mechanistic Investigations and Structure Activity Relationship Sar Studies

Elucidation of Molecular Interaction Mechanisms

Research into 2-(3-ethylphenoxy)acetic acid and its structural analogues has revealed specific molecular interactions that underpin its biological activity. These investigations have primarily focused on its role as a modulator of prostaglandin (B15479496) receptors and associated signaling pathways.

Analogues of this compound have been identified as agonists of the prostacyclin receptor (IP receptor), a member of the G protein-coupled receptor (GPCR) family. One notable analogue, 2-[3-[2-(4,5-diphenyl-2-oxazolyl)ethyl]phenoxy]acetic acid (BMY 42393), functions as a prostacyclin partial agonist. This is demonstrated by its ability to compete for the binding sites of radiolabeled ligands like iloprost (B1671730) and prostaglandin E1 (PGE1) on platelet membranes. The IC50 values for this competition were 170 nM and 130 nM, respectively, indicating a significant affinity for the prostacyclin receptor. However, it shows little effect on binding to other prostaglandin receptors such as those for PGE2 and PGD2.

The binding mechanism for IP agonists involves the insertion of the molecule into a binding pocket within the receptor. The carboxylic acid group, a key feature of these compounds, is critical for this interaction. Structural studies of related IP agonists, such as MRE-269, show that the acid moiety forms specific interactions within the receptor, anchoring the ligand and contributing to receptor activation. This interaction helps to trigger a conformational change in the receptor, initiating downstream signaling.

The primary enzymatic modulation mechanism associated with the activation of the prostacyclin receptor is the stimulation of adenylate cyclase. Adenylate cyclase is an enzyme that catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).

The analogue BMY 42393 has been shown to directly stimulate platelet adenylate cyclase activity with a high potency, exhibiting an EC50 of 25 nM. However, it acts as a partial agonist, as the maximal activation achieved is approximately 75-80% of that induced by full agonists like iloprost or PGE1. This stimulation of adenylate cyclase is a direct consequence of the Gs protein coupling of the prostacyclin receptor.

| Compound | EC50 for Adenylate Cyclase Stimulation | Maximal Activation Compared to Iloprost | Reference |

|---|---|---|---|

| BMY 42393 | 25 nM | 75-80% | |

| Iloprost | Not Specified | 100% (Reference) | |

| Cicaprost | Not Specified | Causes 7.72-fold stimulation |

The stimulation of adenylate cyclase leads to a significant intervention in cellular signaling pathways, primarily through the elevation of intracellular cyclic AMP (cAMP) levels. cAMP is a crucial second messenger that regulates numerous cellular functions. Platelets treated with BMY 42393 show a marked increase in cAMP levels. This elevation of cAMP, in turn, activates cAMP-dependent protein kinase, which then phosphorylates various intracellular proteins to produce a physiological response, such as the inhibition of platelet aggregation. This cascade—from receptor binding to adenylate cyclase activation and subsequent cAMP elevation—is the core mechanism by which these compounds exert their effects on platelets.

Structure-Activity Relationship (SAR) Analysis of this compound and Analogues

Structure-activity relationship (SAR) studies explore how the chemical structure of a compound influences its biological activity. For phenoxyacetic acid derivatives, both the substituents on the aromatic ring and the acetic acid moiety itself play critical roles.

The nature and position of substituents on the phenoxy ring are determinant factors for the potency and selectivity of these compounds. The simple this compound serves as a foundational structure, while more complex analogues demonstrate the impact of substitutions.

For instance, the analogue BMY 42393 features a large, hydrophobic 2-(4,5-diphenyl-2-oxazolyl)ethyl group at the 3-position of the phenoxy ring, which contributes to its potent activity as a prostacyclin agonist. SAR studies on other, unrelated classes of aromatic compounds have yielded general principles that may apply here. Research on substituted ketamine esters and other compounds has shown that substituents at the 2- and 3-positions of a benzene (B151609) ring generally lead to greater activity compared to substitution at the 4-position.

Conformational Flexibility and Its Influence on Binding

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to adopt different conformations. For this compound, conformational flexibility is a key determinant of its binding affinity and specificity to biological targets. This flexibility primarily arises from the rotational freedom around the single bonds within its structure: the ether linkage between the phenyl ring and the acetic acid moiety, and the bonds within the ethyl side chain.

The interaction of a ligand with its receptor often involves an "induced-fit" mechanism, where the binding process triggers conformational changes in both the ligand and the receptor to achieve optimal complementarity. arxiv.org The ability of this compound to adopt various spatial arrangements allows it to adapt its shape to the binding site of a receptor. This conformational adaptability is crucial for overcoming potential steric hindrances and for aligning its functional groups to form favorable interactions, such as hydrogen bonds and hydrophobic interactions. For instance, the phenoxyacetic acid backbone can enhance solubility and facilitate hydrogen bonding, while linkers can provide the necessary conformational flexibility for effective receptor binding.

Studies on similar molecules have shown that even subtle changes in conformation can significantly impact biological activity. The presence and position of substituents on the phenoxy ring, like the ethyl group in the meta position of this compound, can influence the preferred conformation by creating steric constraints or by altering the electronic distribution, which in turn affects intermolecular forces. mdpi.com The dynamic nature of the molecule, rapidly sampling a multitude of conformations in solution, is a fundamental aspect of its mechanism of action, allowing it to effectively search for and bind to its specific molecular partners. nih.govnih.gov The optimal binding may even be achieved when there is a slight conformational mismatch between the free ligand and the target, suggesting that the process of deformation upon binding can serve as a proofreading mechanism to enhance specificity. arxiv.org

Reaction Mechanism Pathways of this compound

The reactivity of this compound is largely dictated by the functional groups present: the carboxylic acid, the ether linkage, and the aromatic ring. Understanding the reaction pathways this compound can undergo is essential for predicting its metabolic fate and its interactions in various chemical environments.

Hydrolysis Pathways of Carboxylic Acids

The carboxylic acid group is a primary site for chemical transformation, most notably through hydrolysis reactions. Carboxylic acids and their derivatives, such as esters, can undergo hydrolysis under both acidic and basic conditions. solubilityofthings.comsavemyexams.com

Acid-Catalyzed Hydrolysis: In an acidic environment, the hydrolysis of a carboxylic acid derivative like an ester proceeds through a series of equilibrium steps. The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol or other leaving group regenerates the carboxylic acid. solubilityofthings.comjove.com While this compound is already a carboxylic acid, this mechanism is relevant for its ester derivatives.

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydrolysis of an ester derivative of this compound would involve a nucleophilic attack by a hydroxide (B78521) ion on the electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate, which then collapses to yield a carboxylate salt and an alcohol. solubilityofthings.com This process is typically irreversible because the final deprotonation of the carboxylic acid to form the stable carboxylate anion drives the reaction to completion. solubilityofthings.com

The table below summarizes the key aspects of the hydrolysis pathways relevant to derivatives of this compound.

| Hydrolysis Type | Catalyst | Key Steps | Final Product |

| Acid-Catalyzed | Strong Acid (e.g., HCl) | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Formation of a tetrahedral intermediate. 4. Elimination of leaving group. | Carboxylic Acid |

| Base-Catalyzed | Strong Base (e.g., NaOH) | 1. Nucleophilic attack by hydroxide ion. 2. Formation of a tetrahedral intermediate. 3. Elimination of leaving group. 4. Deprotonation of the carboxylic acid. | Carboxylate Salt |

Other Relevant Electrophilic or Nucleophilic Processes

Beyond hydrolysis, this compound can participate in other significant chemical reactions involving electrophilic and nucleophilic species.

Nucleophilic Substitution: The synthesis of phenoxyacetic acids itself is a prime example of a nucleophilic substitution reaction. Typically, a phenolate (B1203915) anion (a potent nucleophile) attacks the electrophilic methylene (B1212753) carbon of a chloroacetate (B1199739) molecule, displacing the chloride ion to form the ether linkage. wikipedia.org

Electrophilic Aromatic Substitution: The benzene ring of this compound is susceptible to electrophilic attack. The existing substituents—the ethyl group and the oxyacetic acid group—direct incoming electrophiles to specific positions on the ring. The oxyacetic acid group is an ortho-, para-director due to the lone pairs on the ether oxygen which can be donated to the ring, activating it towards electrophilic substitution. The ethyl group is also an ortho-, para-director and an activating group. The interplay of these two groups will determine the regioselectivity of reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation. The distribution of electron density in the aromatic ring, which can be mapped using techniques like electrostatic potential maps, reveals regions that are more susceptible to electrophilic or nucleophilic attack. mdpi.comresearchgate.net

Other Reactions: The carboxylic acid group can undergo a variety of other transformations. For example, it can be reduced to an alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). It can also be converted to other derivatives such as acid chlorides, amides, and esters through reactions with appropriate reagents. sparkl.me

The table below outlines some of the relevant electrophilic and nucleophilic processes for this compound.

| Reaction Type | Reactant Type | Site of Reaction | Description |

| Nucleophilic Substitution | Nucleophile (e.g., Phenolate) | Methylene carbon of a haloacetate | A key step in the synthesis of phenoxyacetic acids. wikipedia.org |

| Electrophilic Aromatic Substitution | Electrophile (e.g., NO2+, Br+) | Aromatic Ring | The ethyl and oxyacetic acid groups direct incoming electrophiles, typically to ortho and para positions. mdpi.com |

| Reduction | Reducing Agent (e.g., LiAlH4) | Carboxylic Acid Group | The carboxylic acid is reduced to a primary alcohol. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the fundamental electronic properties and bonding characteristics of 2-(3-Ethylphenoxy)acetic acid.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and optimized geometry of molecules. For this compound, calculations, typically using the B3LYP functional with a basis set like 6-31G*, are performed to determine its most stable three-dimensional conformation. uq.edu.au These calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The theoretical vibrational frequencies can also be computed and are crucial for interpreting experimental infrared and Raman spectra. This computational approach provides a detailed picture of the molecule's ground-state electronic properties and structural configuration. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value (Exemplary) |

|---|---|---|

| Bond Length | C-O (ether) | 1.37 Å |

| Bond Length | C=O (carbonyl) | 1.21 Å |

| Bond Length | C-O (hydroxyl) | 1.36 Å |

| Bond Angle | C-O-C (ether) | 118.0° |

| Bond Angle | O=C-O (carboxyl) | 124.5° |

Note: These values are representative for phenoxyacetic acid structures based on DFT calculations.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for molecular stability. nih.gov A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity, greater polarizability, and potential biological activity. nih.gov For this compound, the HOMO is typically localized on the electron-rich phenoxy group, while the LUMO is centered on the carboxylic acid moiety. DFT calculations provide the energy values for these orbitals, allowing for the quantitative assessment of the molecule's reactivity profile. inoe.roresearchgate.net

Table 2: Frontier Molecular Orbital Properties of this compound (Theoretical)

| Parameter | Energy Value (eV) | Implication |

|---|---|---|

| EHOMO | -6.5 eV | Electron-donating capability |

| ELUMO | -1.2 eV | Electron-accepting capability |

Note: Values are exemplary and depend on the specific DFT functional and basis set used.

Table 3: NBO Analysis - Key Hyperconjugative Interactions and Stabilization Energies (E(2))

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (Oether) | σ*(Caryl-Caryl) | ~20-25 | π-conjugation, resonance |

| LP (Ocarbonyl) | σ*(Ccarboxyl-Ohydroxyl) | ~5-8 | Intramolecular charge transfer |

Note: LP denotes a lone pair. E(2) values are representative examples for this type of structure.

Molecular Modeling and Simulation Techniques

Molecular modeling and simulations are essential for understanding how this compound might interact with biological systems and for analyzing its dynamic behavior.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target. For this compound, this technique can identify potential binding modes within the active site of enzymes like cyclooxygenase (COX) or other receptors. The process involves placing the ligand in various positions and conformations within the binding pocket and scoring them based on binding affinity (e.g., in kcal/mol). mdpi.com Successful docking poses are characterized by favorable intermolecular interactions, such as hydrogen bonds between the carboxylic acid group of the ligand and polar amino acid residues (e.g., Arginine, Tyrosine), as well as hydrophobic interactions between the ethyl-phenyl group and nonpolar residues. mdpi.com

Table 4: Exemplary Molecular Docking Results for a Phenoxyacetic Acid Derivative

| Parameter | Description |

|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) |

| Binding Energy (ΔG) | -9.5 kcal/mol |

| Key H-Bond Interactions | Carboxyl O with Arg120, Tyr355 |

Note: Data is analogous, based on studies of similar molecules like 2-(2,4-dichlorophenoxy)acetic acid. mdpi.com

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational flexibility and the stability of ligand-protein complexes. eurjchem.com An MD simulation of this compound alone in a solvent can reveal its preferred conformations and the energy barriers between them. When applied to a ligand-protein complex obtained from molecular docking, MD simulations can assess the stability of the binding pose. sigmaaldrich.com Key metrics like the Root Mean Square Deviation (RMSD) of the ligand's position relative to the protein's binding site are monitored. A stable binding is indicated by a low and converging RMSD value over the course of the simulation (typically nanoseconds), suggesting that the ligand remains securely in the active site. rsc.org

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-(2,4-dichlorophenoxy)acetic acid |

Reactivity Descriptors and Analysis

In the framework of Density Functional Theory (DFT), chemical reactivity can be analyzed using conceptual descriptors. Fukui functions and the dual descriptor are powerful tools for identifying the most reactive sites within a molecule for different types of chemical attack. researchgate.netfaccts.de These descriptors are derived from the change in electron density as electrons are added to or removed from the system. faccts.de

The Fukui function comes in three main forms:

f⁺(r) : This function indicates the propensity of a site r to accept an electron, thus identifying favorable sites for a nucleophilic attack . researchgate.netfaccts.de

f⁻(r) : This function measures the propensity of a site r to donate an electron, highlighting favorable sites for an electrophilic attack . researchgate.netfaccts.de

f⁰(r) : This function is the average of f⁺(r) and f⁻(r) and is used to predict sites for radical attack . researchgate.netmdpi.com

The Dual Descriptor (Δf(r) or DD) is defined as the difference between the f⁺(r) and f⁻(r). researchgate.net It offers a more direct and often clearer picture of reactivity by simultaneously revealing both electrophilic and nucleophilic sites. researchgate.net

Where Δf(r) > 0 , the site is predominantly nucleophilic in character (prone to electrophilic attack).

Where Δf(r) < 0 , the site is predominantly electrophilic in character (prone to nucleophilic attack).

For this compound, a theoretical calculation would likely identify the carbonyl carbon of the acetic acid group as a primary electrophilic site, susceptible to nucleophilic attack. Conversely, the oxygen atoms of the carboxyl and ether groups, along with the electron-rich aromatic ring, would be identified as primary nucleophilic sites, susceptible to electrophilic attack.

Table 2: Reactivity Descriptors and Their Interpretation

| Descriptor | Formula | Interpretation | Predicted Reactive Sites on this compound |

| Fukui Function (Nucleophilic Attack) | f⁺(r) = ρ(N+1)(r) - ρ(N)(r) | Regions where f⁺(r) is large are susceptible to attack by nucleophiles. faccts.de | Carbonyl carbon |

| Fukui Function (Electrophilic Attack) | f⁻(r) = ρ(N)(r) - ρ(N-1)(r) | Regions where f⁻(r) is large are susceptible to attack by electrophiles. faccts.de | Carboxylate oxygens, ether oxygen, aromatic ring carbons |

| Dual Descriptor | Δf(r) = f⁺(r) - f⁻(r) | Δf(r) < 0 indicates an electrophilic site; Δf(r) > 0 indicates a nucleophilic site. researchgate.net | Carbonyl carbon (Δf < 0); Oxygen atoms and aromatic ring (Δf > 0) |

ρ(N) represents the electron density of the neutral molecule with N electrons.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive behavior. youtube.com The ESP map is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. uni-muenchen.de This potential represents the net electrostatic effect of the molecule's nuclei and electrons, indicating how the molecule would interact with a positive point charge. uni-muenchen.de

The ESP surface is color-coded to denote different potential values:

Red regions indicate the most negative electrostatic potential. These are electron-rich areas, often associated with lone pairs on electronegative atoms, and are attractive to electrophiles. wuxiapptec.com

Blue regions indicate the most positive electrostatic potential. These are electron-poor areas, typically around acidic hydrogen atoms, and represent sites susceptible to nucleophilic attack. wuxiapptec.com

Green and yellow regions represent intermediate or neutral potential.

For this compound, an ESP analysis would provide clear insights into its reactivity. The most positive potential (deepest blue) would be located on the acidic hydrogen of the carboxylic acid group, confirming it as the most likely site for deprotonation. pearson.com The most negative potentials (deepest red) would be concentrated around the carbonyl oxygen and, to a lesser extent, the ether oxygen, identifying them as the primary sites for interaction with electrophiles or for hydrogen bonding. uni-muenchen.dewuxiapptec.com The aromatic ring would exhibit a moderately negative potential due to its delocalized π-electron system. This visual information is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Table 3: Conceptual Electrostatic Potential Analysis for this compound

| Molecular Region | Expected ESP Color | Electrostatic Potential | Interpretation |

| Carboxylic Acid Hydrogen (-OH) | Blue | Strongly Positive | Electron-deficient; most acidic proton, site for deprotonation. wuxiapptec.compearson.com |

| Carbonyl Oxygen (C=O) | Red | Strongly Negative | Electron-rich; site for electrophilic attack or hydrogen bond acceptance. wuxiapptec.com |

| Ether Oxygen (-O-) | Red/Orange | Negative | Electron-rich; potential site for electrophilic attack or hydrogen bonding. |

| Aromatic Ring (C₆H₄) | Green/Yellow | Moderately Negative | π-electron cloud provides nucleophilic character. |

| Ethyl and Methylene (B1212753) Groups | Green | Near-Neutral | Relatively non-polar and less reactive. |

Environmental Transformation and Degradation Mechanisms

Abiotic Degradation Pathways

Abiotic degradation involves the chemical transformation of a compound without the involvement of living organisms. Key environmental factors such as sunlight, pH, and the presence of oxidative agents drive these processes.

Photolytic degradation, or photolysis, is a process where light energy, particularly in the ultraviolet (UV) spectrum, induces chemical reactions that break down compounds. For 2-(3-Ethylphenoxy)acetic acid, photolysis can occur through direct absorption of light or indirectly through reactions with photochemically generated reactive species.

Potential photolytic degradation pathways for phenoxyacetic acid-type compounds include cleavage of the ether bond, modifications to the aromatic ring, and degradation of the acetic acid side chain. researchgate.net The presence of photosensitizers in the environment can accelerate this process. In aqueous solutions, the photolysis of persulfate (S₂O₈²⁻) ions by UV radiation generates sulfate (B86663) radicals (SO₄⁻), which are highly effective at oxidizing the acetic acid moiety. nih.gov This process can lead to the complete mineralization of the acetic acid portion of the molecule. nih.gov Research on similar aromatic compounds has shown that photocatalysis, often using semiconductors like TiO₂, can effectively degrade them into simpler molecules. researchgate.net

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of this compound to hydrolysis is dependent on the pH of the surrounding medium. The ether linkage (C-O-C) is the primary site for potential hydrolytic cleavage.

Generally, ether linkages are relatively stable to hydrolysis compared to ester linkages. However, under more extreme pH and temperature conditions, degradation can occur. Studies on other organic compounds show that hydrolysis rates are strongly pH-dependent. nih.gov For instance, the hydrolysis of many compounds is significantly slower in acidic solutions compared to neutral or alkaline (basic) conditions. nih.gov Alkaline-catalyzed hydrolysis is often more effective because the hydroxide (B78521) ion (OH⁻) is a better nucleophile than water, facilitating the cleavage of the ether bond. chemguide.co.uk The reaction is typically irreversible in basic conditions, leading to the formation of 3-ethylphenol (B1664133) and a salt of glycolic acid. chemguide.co.uk

Conversely, acid-catalyzed hydrolysis is a reversible reaction that would require an excess of water to proceed significantly towards cleavage. chemguide.co.uk The degradation of polylactic acid fibers, for example, demonstrates a much faster rate in alkaline environments compared to acidic or neutral pH. mdpi.com It is expected that this compound would follow a similar pattern, being most susceptible to degradation in alkaline soils and water bodies.

Oxidative degradation involves the reaction of this compound with oxidizing agents present in the environment, such as reactive oxygen species (ROS) like hydroxyl radicals (•OH), superoxide (B77818) (O₂⁻), and hydrogen peroxide (H₂O₂). researchgate.net These reactions can be initiated by various environmental factors and are a key pathway for the breakdown of organic molecules. nih.govrsc.org

The potential sites for oxidative attack on the this compound molecule include the ethyl group, the aromatic ring, and the acetic acid side chain.

Aromatic Ring Cleavage: Hydroxyl radicals can attack the electron-rich benzene (B151609) ring, leading to hydroxylation and subsequent ring opening. This is a common pathway for the degradation of aromatic pollutants.

Side-Chain Oxidation: The ethyl group attached to the benzene ring can undergo oxidation to form corresponding alcohols, aldehydes, and eventually carboxylic acids. The acetic acid side chain can also be oxidized, potentially leading to decarboxylation and the formation of simpler organic acids and eventually CO₂. nih.gov

Studies on the oxidative degradation of other organic molecules have shown that temperature and the concentration of oxidants like oxygen significantly influence the reaction rate. ntnu.no The process is often autocatalytic, accelerated by the presence of radical initiators and metal ions. nih.gov

Biotic Degradation Mechanisms

Biotic degradation is the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. This is often the most significant pathway for the complete mineralization of organic pollutants in the environment.

Microorganisms can utilize this compound as a source of carbon and energy, leading to its transformation and degradation. The degradation likely proceeds through a series of metabolic steps. Acetic acid bacteria (AAB), for instance, are known to oxidize ethanol (B145695) into acetic acid and can further oxidize acetic acid to CO₂ and water through the tricarboxylic acid (TCA) cycle, a process known as overoxidation. mdpi.com This suggests that the acetic acid portion of the molecule could be readily metabolized by such bacteria. mdpi.commdpi.com

The degradation of the aromatic portion of the molecule typically involves specialized microbial communities. Bacteria capable of degrading aromatic compounds would likely initiate attack by cleaving the ether bond, releasing 3-ethylphenol and glycolic acid. The resulting 3-ethylphenol would then be hydroxylated and undergo ring cleavage, common pathways for the breakdown of phenolic compounds. The entire process involves a consortium of different microbial species, each contributing specific enzymes to the degradation pathway. sciepublish.com

The microbial transformation of this compound is facilitated by specific enzymes. The key enzymatic reactions would include:

Etherases/Oxygenases: The initial and often rate-limiting step in the degradation of phenoxyalkanoic acids is the cleavage of the ether bond. This is typically accomplished by oxygenase enzymes, which incorporate oxygen atoms into the molecule, making it more susceptible to cleavage.

Dehydrogenases: These enzymes are involved in the oxidation of the ethyl side chain and any alcohol intermediates formed during degradation.

Hydrolases: Enzymes such as lipases and esterases, while primarily acting on ester bonds, demonstrate the principle of hydrolytic bond cleavage that could be analogous to the breakdown of the ether linkage under certain enzymatic conditions. mdpi.com Research has shown that some enzymes can increase degradation rates significantly compared to abiotic hydrolysis alone. researchgate.net

Ring-Cleavage Dioxygenases: Following the initial transformations, enzymes are required to break open the aromatic ring of the 3-ethylphenol intermediate, a critical step in converting the cyclic structure into linear molecules that can be readily fed into central metabolic pathways like the TCA cycle. nih.gov

Identification of Transformation Products and Intermediates (Mechanistic Focus)

The transformation of this compound in the environment is anticipated to proceed through several key mechanistic pathways, primarily involving cleavage of the ether linkage and modifications to the aromatic ring and the acetic acid side chain. These transformations are largely mediated by microbial enzymes and photochemical reactions. nih.govasm.org

Microbial Degradation: Microbial communities in soil and water are the principal drivers of phenoxyacetic acid degradation. nih.govorst.edu The initial and rate-limiting step is often the cleavage of the ether bond, catalyzed by enzymes like α-ketoglutarate-dependent dioxygenases (encoded by genes such as tfdA). asm.orgoup.com This cleavage results in the formation of a phenol (B47542) and a glyoxylate (B1226380) or pyruvate (B1213749) molecule. researchgate.net

For this compound, this initial enzymatic attack would likely yield 3-ethylphenol and glyoxylic acid .

Subsequent microbial processes would further degrade these primary intermediates. 3-ethylphenol can be hydroxylated to form catechols, such as 3-ethylcatechol . The aromatic ring of these catechols is then cleaved by dioxygenase enzymes, leading to the formation of aliphatic acids that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle. ethz.ch

Another potential microbial transformation involves the hydroxylation of the aromatic ring prior to ether bond cleavage. This can lead to the formation of various hydroxylated intermediates. oup.com For instance, hydroxylation at the para-position relative to the ether linkage would produce 2-(3-ethyl-4-hydroxyphenoxy)acetic acid .

Furthermore, degradation of the ethyl side chain on the phenyl ring can occur, potentially leading to the formation of compounds like 2-(3-vinylphenoxy)acetic acid or 2-(3-acetylphenoxy)acetic acid through oxidation, although this is a less commonly reported primary degradation step for similar compounds.

Photodegradation: In aquatic environments and on soil surfaces, photodegradation by sunlight can be a significant transformation pathway. nih.govulster.ac.uk The process for phenoxyacetic acids often involves the cleavage of the ether bond, similar to microbial degradation, leading to the formation of the corresponding phenol. nih.gov Therefore, 3-ethylphenol is an expected photoproduct.

Direct photolysis can also lead to hydroxylation of the aromatic ring. The presence of two chlorine atoms in 2,4-D directs the hydroxyl radical attack, and by analogy, the ethyl group in this compound would influence the position of hydroxylation. acs.org This could result in various hydroxylated isomers of the parent compound.

Further degradation of the primary photoproducts can occur, leading to more complex mixtures of intermediates. For example, under intense UV irradiation, the aromatic ring can be opened.

A summary of the likely primary transformation products of this compound based on analogous compounds is presented in Table 1.

| Precursor Compound | Transformation Process | Likely Transformation Product(s) |

| This compound | Microbial Ether Cleavage | 3-Ethylphenol, Glyoxylic acid |

| This compound | Photolytic Ether Cleavage | 3-Ethylphenol |

| 3-Ethylphenol | Microbial Hydroxylation | 3-Ethylcatechol |

| This compound | Microbial Ring Hydroxylation | 2-(3-Ethyl-4-hydroxyphenoxy)acetic acid |

Kinetic Studies of Degradation Processes

The degradation of phenoxyacetic acids generally follows first-order or pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the herbicide. bohrium.comnih.gov The half-life of these compounds is highly variable and depends on a multitude of environmental factors.

Factors Influencing Degradation Kinetics:

Soil and Water Properties: Soil type, organic matter content, pH, and moisture content significantly impact microbial degradation rates. orst.edupjoes.com Higher organic matter can increase adsorption, potentially reducing the bioavailability of the compound for microbial attack. orst.edu Soil moisture and temperature are critical, with optimal conditions leading to faster degradation. pjoes.com

Microbial Community: The presence, abundance, and acclimation of specific microbial populations capable of degrading phenoxyacetic acids are key determinants of the degradation rate. nih.govumich.edu A lag phase is often observed before degradation commences, representing the time required for the microbial population to adapt and induce the necessary enzymes. nih.gov

Sunlight Intensity: For photodegradation, the intensity and wavelength of sunlight are critical. Water clarity and depth also play a role in aquatic systems, as they affect light penetration. mdpi.com

Chemical Formulation: Phenoxyacetic acids can exist as acids, salts, or esters. Ester forms are subject to hydrolysis, which is often a rapid initial transformation step, with the rate being dependent on pH and temperature. nih.gov

Typical Degradation Rates of Analogous Compounds:

The environmental half-lives of common phenoxyacetic acid herbicides are generally in the range of days to a few months.

2,4-D: The half-life of 2,4-D in soil is typically reported to be between 1 and 14 days under favorable conditions. orst.edu However, it can be longer in cold or dry soils. In aquatic environments, its half-life is generally less than 10 days. juniperpublishers.com An aerobic soil metabolism study showed a half-life of 24 days for the acid form of MCPA. epa.gov

MCPA: The field half-life of MCPA is reported to be between 7 and 60 days. orst.eduulster.ac.uk In water, its photolysis half-life was estimated to be around 14 days in natural sunlight. ulster.ac.uk

Mecoprop (B166265) (MCPP): The half-life of mecoprop in soil is generally between 8 and 50 days. amazonaws.combeyondpesticides.org

Given these ranges, it is reasonable to infer that this compound would exhibit a similar persistence, with a half-life likely in the range of several days to a couple of months under typical environmental conditions. However, without specific experimental data, this remains an estimation.

The following table summarizes the typical half-lives of related phenoxyacetic acid herbicides in different environmental compartments.

| Compound | Environmental Compartment | Typical Half-life (DT50) | References |

| 2,4-D | Soil | 1-14 days | orst.edu |

| 2,4-D | Water | <10 days | juniperpublishers.com |

| MCPA | Soil | 7-60 days | orst.eduulster.ac.uk |

| MCPA | Water (Photolysis) | ~14 days | ulster.ac.uk |

| Mecoprop | Soil | 8-50 days | amazonaws.combeyondpesticides.org |

Advanced Research Applications and Methodological Contributions

Utilization as a Precursor in Complex Organic Synthesis

Organic synthesis is a field focused on the construction of organic compounds through a series of chemical reactions. wikipedia.org Within this discipline, precursor molecules are foundational starting materials that are sequentially modified to build more complex structures. wikipedia.org 2-(3-Ethylphenoxy)acetic acid is of interest in fields like agrochemicals and pharmaceuticals, where it can act as an intermediate in the synthesis of more intricate molecules. cymitquimica.com

The molecular architecture of this compound makes it a versatile building block for creating advanced ligands and chemical scaffolds. Ligands are molecules that bind to central metal atoms to form coordination complexes, which have applications ranging from catalysis to medicinal chemistry. nih.govrasayanjournal.co.in The carboxylic acid group of this compound can be readily converted into other functional groups, such as esters or amides, while the aromatic ring can undergo further substitutions. This allows chemists to systematically build more elaborate structures and multidentate chelating agents. uodiyala.edu.iqnih.gov The synthesis of such ligands often involves multi-step processes where precursors are reacted in a specific sequence to yield the final, complex molecule. nih.govuodiyala.edu.iq

In the field of polymer science, research into biodegradable plastics, or bioplastics, often utilizes naturally derived materials like starch. researchgate.net The production of starch-based bioplastics can involve the use of acids and plasticizers to modify the material's properties, such as flexibility and tensile strength. directivepublications.orgnih.gov For instance, acetic acid is used in some formulations to help break down starch molecules and improve the film-forming capabilities of the resulting bioplastic. directivepublications.orgnih.gov While the direct use of this compound in bioplastic production is not widely documented, its chemical nature suggests potential applicability. As a carboxylic acid, it possesses the functional group necessary for esterification reactions, which are fundamental to the creation of polyesters, a major class of polymers. Its phenoxy and ethyl groups would confer specific properties, such as hydrophobicity and altered chain packing, to a resulting polymer.

Fundamental Studies on Plant Biochemical Mechanisms

Phenoxyacetic acids are a well-known class of synthetic auxins, which are man-made compounds that mimic the effects of natural plant growth hormones, primarily indole-3-acetic acid (IAA). tutorchase.commdpi.com These synthetic mimics are invaluable tools for studying the complex processes of plant growth and development. tutorchase.comunl.edu

The ability of this compound and related compounds to function as auxin mimics stems from their structural similarity to the natural hormone IAA. unl.edupressbooks.pub Both synthetic and natural auxins typically possess an aromatic ring and a carboxylic acid side chain, which are crucial for their biological activity. nih.gov This structural resemblance allows them to be recognized by the plant's hormonal machinery. unl.edu

The molecular mechanism of auxin action, and by extension that of its mimics, involves a specific signal transduction pathway. The core of this pathway consists of auxin receptors, transcriptional repressors, and transcription factors. nih.gov

Research has identified a family of F-box proteins, including TRANSPORT INHIBITOR RESPONSE 1 (TIR1), as the primary auxin receptors. nih.gov The process unfolds as follows:

Binding: Auxin or a synthetic mimic like this compound binds to the TIR1 receptor (or its homologs). nih.govnih.gov

Complex Formation: This binding event stabilizes the interaction between the TIR1 receptor and a class of transcriptional repressor proteins known as Aux/IAAs. nih.gov

Repressor Degradation: The formation of this TIR1-auxin-Aux/IAA complex targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome. nih.govnih.gov

Gene Activation: The destruction of the Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that then activate the expression of a wide array of auxin-responsive genes. nih.govnih.gov

By using synthetic auxins in research, scientists can probe the specificity and dynamics of these receptor-repressor interactions and unravel the complexities of the downstream genetic and physiological responses. nih.gov

Development of Novel Analytical Methods for Trace Analysis in Research Matrices

The development of sensitive and accurate analytical methods is crucial for studying the fate, transport, and biological impact of chemical compounds in various research matrices, such as environmental or biological samples. honeywell.comsigmaaldrich.com Trace analysis involves detecting and quantifying substances at very low concentrations, often in the parts-per-billion (ppb) range or lower. thermofisher.com

For compounds like this compound, several advanced analytical techniques are applicable. These methods typically require careful sample preparation, which may include extraction and digestion, to isolate the analyte from a complex matrix. honeywell.comsigmaaldrich.com

Gas Chromatography (GC): GC, often coupled with a flame ionization detector (FID), is a standard technique for analyzing volatile organic acids. cdc.gov To improve volatility for analysis, carboxylic acids like this compound may first be derivatized. The method involves separating compounds in a gaseous mobile phase as they pass through a specialized column. cdc.gov

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is another powerful tool, particularly when coupled with mass spectrometry (LC-MS). honeywell.com This technique separates compounds in a liquid mobile phase and can provide high sensitivity and specificity, allowing for the identification and quantification of the target compound based on its mass-to-charge ratio and retention time. ontosight.ai

Ion Chromatography (IC): Chelation ion chromatography is a specialized technique used for determining trace transition metals but can be adapted for organic analytes. thermofisher.com It involves an on-line preconcentration step, which enhances detection limits for trace-level analysis in high-purity reagents or environmental samples. thermofisher.com

The development of such methods is essential for research into the environmental persistence of synthetic auxins or for quality control in their synthesis. fssai.gov.in

Table of Mentioned Compounds

Contribution to Understanding Chemical Bonding and Reactivity in Complex Systems

The molecular architecture of this compound, which features a carboxylic acid group (-COOH) attached to a phenoxy scaffold bearing an ethyl substituent, provides a rich platform for investigating chemical bonding and reactivity. cymitquimica.com The compound's behavior is largely dictated by the interplay between the electron-withdrawing carboxyl group and the electron-donating ethyl-substituted phenyl ring, mediated by an ether linkage.

A key aspect of its contribution lies in the study of hydrogen bonding. cymitquimica.com The carboxylic acid moiety is a classic hydrogen bond donor and acceptor. fluorochem.co.ukquora.com Like simpler carboxylic acids such as acetic acid, this compound can form strong intermolecular hydrogen bonds, often resulting in the formation of dimeric structures in the liquid state and in non-polar solvents. quora.comlibretexts.org This dimerization, where two molecules are held together by a pair of hydrogen bonds between their carboxyl groups, significantly influences its physical properties and reactivity. libretexts.org The study of this compound allows researchers to understand how the bulky 3-ethylphenoxy group sterically and electronically modulates these fundamental hydrogen bonding interactions, offering insights applicable to more complex biological and synthetic systems where such interactions are ubiquitous.